molecular formula C14H12BrN B8499705 2-[2-(4-Bromophenyl)prop-1-en-1-yl]pyridine CAS No. 58754-30-6

2-[2-(4-Bromophenyl)prop-1-en-1-yl]pyridine

Cat. No.: B8499705
CAS No.: 58754-30-6
M. Wt: 274.15 g/mol
InChI Key: PBNZONDREUYNAS-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)prop-1-en-1-yl]pyridine is a useful research compound. Its molecular formula is C14H12BrN and its molecular weight is 274.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

58754-30-6

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

2-[2-(4-bromophenyl)prop-1-enyl]pyridine

InChI

InChI=1S/C14H12BrN/c1-11(10-14-4-2-3-9-16-14)12-5-7-13(15)8-6-12/h2-10H,1H3

InChI Key

PBNZONDREUYNAS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(p-Bromophenyl)-1-(2-pyridyl)-2-propanol is prepared from p-bromoacetophenone and 2-picoline according to the method of Villani, et al., J. Med. Chem., 13, 359 (1970) in 63% yield. This alcohol (129.1 g.) is dehydrated by heating in 1150 ml. of acetic acid-12N hydrochloric acid (3:1) at reflux temperature for 4 hr. The mixture is evaporated in vacuo, made basic with concentrated ammonium hydroxide, and extracted with ethyl acetate. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, and evaporated to give a dark brown oil. A solution of the oil in benzene is passed through a column of silica gel. Evaporation of the eluate gave 46.4 g (26% yield) of crystalline 2-(p-bromophenyl)-1-(2-pyridyl)propene, m.p. 71.5°-73.5° C. (corr.).
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Synthesis routes and methods II

Procedure details

2-p-Bromophenyl)- 1-(2-pyridyl-2-propanol is prepared from p-bromoacetophenone and 2-picoline according to the method of Villani, et al., J. Med. Chem., 13, 359 (1970) in 63% yield. This alcohol (129.1 g.) is dehydrated by heating in 1150 ml. of acetic acid-12N hydrochloric acid (3:1) at reflux temperature for 4 hr. The mixture is evaporated in vacuo, made basic with concetrated ammonium hydroxide, and extracted with ethyl acetate. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, and evaporated to give a dark brown oil. A solution of the oil in benzene is passed through a columm of silica gel. Evaporation of the eluate gave 46.4 g. (26% yield) of crystalline 2-(p-bromophenyl)-1-(2-pyridyl)propene, m.p. 71.5°-73.5° C. (corr.).
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